Trifluoromethanesulfinyl fluoride
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Overview
Description
Trifluoromethanesulfinyl fluoride is a chemical compound with the molecular formula CF₃SO₂F. It is a colorless gas with a boiling point of -25°C and a density of 1.729 g/cm³ . This compound is known for its high reactivity and is used as an intermediate in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinyl fluoride can be synthesized through several methods. One common method involves the reaction of trifluoromethanesulfonyl chloride with a metal fluoride in the presence of water . This reaction is characterized by the following equation: [ \text{CF}_3\text{SO}_2\text{Cl} + \text{MF} \rightarrow \text{CF}_3\text{SO}_2\text{F} + \text{MCl} ] where MF represents a metal fluoride such as potassium fluoride.
Industrial Production Methods: Industrial production of this compound often involves the use of a two-chamber reactor system. This method allows for the efficient generation of the compound and its subsequent use in various chemical processes .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanesulfinyl fluoride undergoes several types of chemical reactions, including substitution and addition reactions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve the replacement of the fluoride group with other nucleophiles such as amines or phenols.
Addition Reactions: this compound can react with alkenes and dienes in the presence of oxidizing agents to form addition products.
Major Products: The major products formed from these reactions include triflates, triflamides, and triflimidates .
Scientific Research Applications
Trifluoromethanesulfinyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethanesulfinyl fluoride involves its high reactivity with nucleophiles. The compound acts as an electrophile, facilitating the formation of strong bonds with nucleophilic species such as amines and phenols . This reactivity is attributed to the presence of the highly electronegative fluorine atoms, which enhance the electrophilic nature of the sulfur center .
Comparison with Similar Compounds
Sulfuryl Fluoride (SO₂F₂): Used in similar SuFEx reactions but differs in its reactivity and applications.
Thionyl Tetrafluoride (SOF₄): Another sulfur-fluoride compound with distinct chemical properties.
Ethenesulfonyl Fluoride (CH₂CHSO₂F): Known for its use in different types of organic synthesis.
Uniqueness: Trifluoromethanesulfinyl fluoride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as an efficient electrophile in SuFEx chemistry sets it apart from other similar compounds .
Biological Activity
Trifluoromethanesulfinyl fluoride (CF₃SO₂F) is an organofluorine compound with significant implications in both synthetic chemistry and potential biological applications. This article explores its biological activity, including toxicity studies, interaction with biological systems, and its role in drug development.
This compound is characterized by its strong electrophilic nature, making it a valuable reagent in organic synthesis. It is primarily utilized in Sulfur (VI) Fluoride Exchange (SuFEx) chemistry, which allows for the rapid assembly of functional molecules. The compound can be synthesized through various methods, often involving reactions with metal fluorides in the presence of water to enhance selectivity and yield .
Toxicity Studies
Recent studies have assessed the acute toxicity of CF₃SO₂F through inhalation tests on rats. The lethal concentration for 50% of the test subjects (LC50) was found to be 27.1 g/m³ for females and 23.3 g/m³ for males . Behavioral changes and vital signs were monitored, revealing that the heart, lungs, spleen, and eyes were significantly affected by exposure to the gas. Notably, all surviving rats recovered after a 14-day observation period, indicating that while acute exposure can cause damage, there may not be lasting effects at lower concentrations .
Table 1: Summary of Toxicity Findings
Parameter | Female Rats (g/m³) | Male Rats (g/m³) |
---|---|---|
LC50 | 27.1 | 23.3 |
Affected Organs | Heart, Lungs, Spleen, Eyes | Heart, Lungs, Spleen, Eyes |
Recovery Post-Exposure | Yes | Yes |
Mechanistic Insights
The reactivity of this compound with nucleophiles has been studied using ab initio metadynamics simulations. These studies indicate that water plays a crucial role in achieving chemoselectivity during reactions involving phenolic and amine substrates . The compound's ability to modify functional groups suggests potential applications in peptide modification and drug development.
Applications in Drug Development
Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds. The introduction of trifluoromethyl groups has been shown to improve the potency of various drugs by altering their interaction with biological targets . this compound's reactivity allows it to serve as a versatile building block for synthesizing biologically active molecules.
Case Study: Peptide Modification
In a study focused on peptide modification using this compound, researchers demonstrated its effectiveness in selectively modifying amino acid side chains. This modification can enhance the stability and bioactivity of peptides, making them more effective as therapeutic agents.
Properties
CAS No. |
812-12-4 |
---|---|
Molecular Formula |
CF4OS |
Molecular Weight |
136.07 g/mol |
IUPAC Name |
trifluoromethanesulfinyl fluoride |
InChI |
InChI=1S/CF4OS/c2-1(3,4)7(5)6 |
InChI Key |
OVRZXQJRDBWYNI-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)F |
Origin of Product |
United States |
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